3-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-methyl-5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZGNJEUPDTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-methyl-5-nitropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a base like cesium fluoride (CsF) or potassium carbonate (K₂CO₃). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The trifluoromethyl group can be selectively reduced to a difluoromethyl group (-CHF₂) using reagents like diisobutylaluminum hydride (DIBAL-H).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Diisobutylaluminum hydride (DIBAL-H)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: 3-Methyl-5-amino-2-(trifluoromethyl)pyridine
Reduction: 3-Methyl-5-nitro-2-(difluoromethyl)pyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and nature of substituents significantly influence the compound’s electronic properties and reactivity. Below is a comparison with key analogs:
| Compound Name | Substituents | Key Electronic Effects |
|---|---|---|
| 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine | 2-CF₃, 3-CH₃, 5-NO₂ | Strong electron-withdrawing (NO₂, CF₃) dominates, with moderate electron-donating (CH₃). |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | 2-NH₂, 3-I, 5-CF₃ | Electron-donating NH₂ and electron-withdrawing CF₃/I create polarizable regions. |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 2-COOCH₃, 3-Cl, 5-CF₃ | Ester (COOCH₃) and Cl enhance electrophilicity; CF₃ stabilizes ring. |
| 2-Amino-4-(trifluoromethyl)pyridine | 2-NH₂, 4-CF₃ | NH₂ donates electrons, while CF₃ withdraws; meta-directing effects dominate. |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 2-OCH₃, 3-CF₃, 5-Br | Methoxy (OCH₃) donates electrons; Br and CF₃ withdraw, creating regioselective reactivity. |
Key Observations :
- Nitro vs. Amino Groups: The nitro group in the target compound increases electrophilicity compared to amino-substituted analogs (e.g., 2-Amino-4-CF₃ pyridine), making it more reactive in nucleophilic aromatic substitution .
- Trifluoromethyl Positioning: CF₃ at position 2 (as in the target compound) directs incoming substituents to positions 4 and 6, whereas CF₃ at position 4 (e.g., 2-Amino-4-CF₃ pyridine) alters regioselectivity .
Physical and Chemical Properties
Comparative data on solubility, stability, and reactivity:
| Property | 3-Methyl-5-nitro-2-CF₃-pyridine | 3-Iodo-5-CF₃-pyridin-2-amine | Methyl 3-Cl-5-CF₃-pyridine-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~236 | ~314 | ~239 |
| Solubility | Low in water; soluble in DCM/THF | Moderate in polar aprotic solvents | High in ethyl acetate |
| Thermal Stability | Moderate (nitro group sensitive) | High (iodine stabilizes ring) | High (ester group enhances stability) |
| Reactivity | High (electrophilic aromatic substitution) | Moderate (NH₂ directs reactions) | Low (Cl and COOCH₃ reduce reactivity) |
Notes:
Biological Activity
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and potential applications, supported by relevant case studies and research findings.
The structure of this compound features a pyridine ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. This unique combination enhances its lipophilicity and stability, making it a valuable candidate for drug development.
Target and Mode of Action
Trifluoromethylpyridine derivatives exhibit various biological activities attributed to the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine moiety. These compounds can interact with biological targets such as enzymes and receptors, influencing biochemical pathways crucial for therapeutic effects .
Biochemical Pathways
Research indicates that this compound may act on several biochemical pathways. The trifluoromethyl group enhances the pharmacokinetic properties of the compound, potentially improving its absorption and distribution in biological systems. Additionally, studies have shown that nitropyridines can undergo nucleophilic substitution reactions, leading to various biologically active derivatives .
Medicinal Chemistry
This compound has been investigated for its potential as a lead molecule in drug development targeting central nervous system disorders. Its ability to inhibit specific enzyme activities makes it a candidate for further exploration in pharmacological studies .
Agrochemical Use
In agrochemistry, trifluoromethylpyridine derivatives are utilized for their herbicidal and fungicidal properties. The unique reactivity patterns of these compounds allow for the synthesis of effective agrochemical agents .
Case Studies and Research Findings
Comparison with Similar Compounds
To understand its unique properties, it is essential to compare this compound with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Hydroxy group addition | Antimicrobial activity |
| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Bromine substitution | Anticancer properties |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Dichlorination | Herbicidal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
